

Use of Ethyl 1-aminocyclohexanecarboxylate in synthesizing Tranexamic acid

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Compound of Interest		
Compound Name:	Ethyl 1- aminocyclohexanecarboxylate	
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Application Notes and Protocols for the Synthesis of Tranexamic Acid

Topic: A Viable Synthetic Route to Tranexamic Acid Utilizing an Ethyl Cyclohexanecarboxylate Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a synthetic derivative of the amino acid lysine. It functions as an antifibrinolytic agent by competitively inhibiting the activation of plasminogen to plasmin, a key enzyme in the dissolution of blood clots. This mechanism of action makes Tranexamic acid an essential medicine for treating or preventing excessive blood loss in various clinical scenarios, including surgery, trauma, and certain medical conditions.

While the synthesis of Tranexamic acid can be achieved through various pathways, this document details a practical and scalable route commencing from ethyl 4-oxocyclohexane-1-carboxylate. It is important to note that a synthesis starting from **ethyl 1-aminocyclohexanecarboxylate** is not a commonly documented or chemically straightforward pathway due to the positional difference of the functional groups. The presented methodology,



adapted from established literature, provides a clear and efficient multi-step synthesis suitable for laboratory and potential industrial scale-up.

Synthetic Strategy Overview

The synthesis of Tranexamic acid from ethyl 4-oxocyclohexane-1-carboxylate involves a sixstep process. The key transformations include the introduction of a nitrogen-containing functional group and subsequent reduction and hydrolysis, followed by stereoselective purification to obtain the desired trans-isomer.

Experimental Protocols

- I. Synthesis of Ethyl 4-hydroxy-4-cyanocyclohexane-1-carboxylate (Cyanohydrin Formation)
- Materials: Ethyl 4-oxocyclohexane-1-carboxylate, Sodium cyanide, Ammonium chloride, Water.
- Procedure:
 - In a reaction vessel, dissolve Ethyl 4-oxocyclohexane-1-carboxylate in an appropriate aqueous solvent.
 - Add a solution of sodium cyanide and ammonium chloride to the vessel.
 - Stir the reaction mixture at room temperature.
 - Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
 - Upon completion, quench the reaction and extract the product with an organic solvent.
 - Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.
- II. Synthesis of Ethyl 4-cyanocyclohex-3-ene-1-carboxylate (Dehydration)
- Materials: Ethyl 4-hydroxy-4-cyanocyclohexane-1-carboxylate, Phosphorus oxychloride (POCl₃), Pyridine.



• Procedure:

- Dissolve the crude cyanohydrin from the previous step in pyridine.
- Cool the solution in an ice bath.
- Add phosphorus oxychloride dropwise while maintaining the low temperature.
- Allow the reaction to warm to room temperature and stir until completion.
- Carefully pour the reaction mixture into ice water and extract the product with an organic solvent.
- Wash the organic layer with a dilute acid solution, followed by brine.
- Dry the organic layer, filter, and concentrate to obtain the dehydrated product.
- III. Synthesis of 4-Cyano-cyclohex-3-ene-1-carboxylic acid (Saponification)
- Materials: Ethyl 4-cyanocyclohex-3-ene-1-carboxylate, Potassium hydroxide (KOH),
 Methanol, Water, Hydrochloric acid (HCl).

Procedure:

- Dissolve the ethyl ester in a mixture of methanol and water.
- Add a solution of potassium hydroxide and stir the mixture at room temperature.
- Monitor the hydrolysis of the ester by TLC or HPLC.
- Once the reaction is complete, remove the methanol under reduced pressure.
- Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.
- Filter the solid, wash with cold water, and dry to obtain the desired acid.
- IV. Synthesis of 4-Aminomethyl-3-cyclohexene-1-carboxylic acid and its saturated analogue (Reductive Amination)



 Materials: 4-Cyano-cyclohex-3-ene-1-carboxylic acid, Methanolic ammonium hydroxide, Raney Nickel.

Procedure:

- In a high-pressure reactor (autoclave), suspend the carboxylic acid in methanolic ammonium hydroxide.
- Add Raney Nickel catalyst to the suspension.
- Pressurize the reactor with hydrogen gas (e.g., 5 Kg/cm⁻¹).
- Stir the reaction mixture at room temperature.
- After the reaction is complete (monitored by hydrogen uptake or analytical methods), filter off the catalyst.
- Concentrate the filtrate to obtain a mixture of the unsaturated and saturated aminomethyl carboxylic acids.
- V. Synthesis of a mixture of cis- and trans-4-Aminomethylcyclohexane-1-carboxylic acid (Catalytic Hydrogenation)
- Materials: Mixture of 4-aminomethyl-3-cyclohexene-1-carboxylic acid and its saturated analogue, 10% Palladium on Carbon (Pd/C), Water, Methanol.

Procedure:

- Dissolve the mixture of acids from the previous step in a mixture of water and methanol.
- Add 10% Pd/C catalyst.
- Hydrogenate the mixture in an autoclave under hydrogen pressure (e.g., 5-6 Kg/cm²) at ambient temperature.
- Upon completion, filter the catalyst.



- Concentrate the filtrate to yield a mixture of cis- and trans-4-aminomethylcyclohexane-1carboxylic acid.
- VI. Purification of trans-4-Aminomethylcyclohexane-1-carboxylic acid (Tranexamic Acid)
- Materials: Mixture of cis- and trans-4-aminomethylcyclohexane-1-carboxylic acid, Acetone,
 Water.
- Procedure:
 - Dissolve the isomeric mixture in a minimal amount of a hot acetone-water mixture (e.g., 4:3 ratio).
 - Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
 - The trans-isomer will preferentially crystallize out of the solution.
 - Filter the solid, wash with a cold acetone-water mixture, and dry to obtain pure Tranexamic acid.
 - The cis-isomer will remain in the filtrate.

Data Presentation



Step No.	Intermediat e Product	Reagents and Catalysts	Typical Yield (%)	Purity (%)	Analytical Methods
I	Ethyl 4- hydroxy-4- cyanocyclohe xane-1- carboxylate	NaCN, NH4Cl	Data not specified	-	GC, Spectral Analysis
II	Ethyl 4- cyanocyclohe x-3-ene-1- carboxylate	POCl₃, Pyridine	Data not specified	-	GC, Spectral Analysis
III	4-Cyano- cyclohex-3- ene-1- carboxylic acid	KOH, Methanol	Data not specified	-	GC, Spectral Analysis
IV	Mixture of unsaturated and saturated aminomethyl acids	Raney Ni, H₂, NH₃/MeOH	Data not specified	-	GC, Spectral Analysis
V	Mixture of cis- and trans-4- aminomethylc yclohexane- 1-carboxylic acid	10% Pd/C, H₂	Data not specified	-	GC, HPLC
VI	trans-4- Aminomethyl cyclohexane- 1-carboxylic acid	Acetone/Wat er	Data not specified	Pharma Grade	HPLC, Spectral Analysis



(Tranexamic Acid)

Note: Specific yield and purity data for each intermediate step are not detailed in the provided search results, but the final product is stated to be of pharmaceutical grade.

Visualizations

Synthesis Workflow of Tranexamic Acid



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Caption: Synthetic pathway from ethyl 4-oxocyclohexane-1-carboxylate to Tranexamic acid.

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